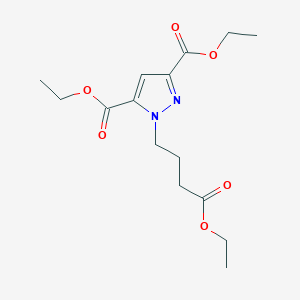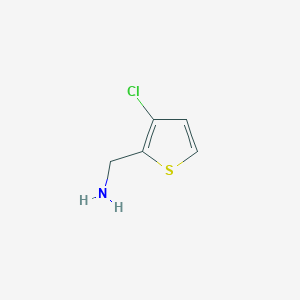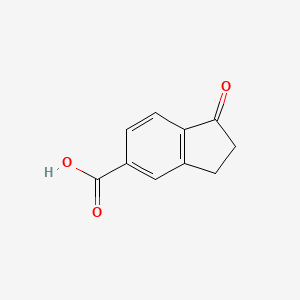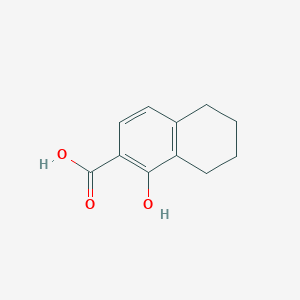
3-(2,4,6-三氟苯基)丙醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionaldehyde moiety
科学研究应用
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is related to boron-based compounds, specifically boronic acids . Boronic acids and their derivatives are known to play a crucial role in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound’s interaction with its targets involves the formation of boronic esters, which are key intermediates in many organic reactions . These reactions often involve the transfer of a group from boron to another atom, a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde’s action are likely related to its role in the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide array of organic compounds, potentially including pharmaceuticals and other biologically active molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and it must be carried out under specific conditions (e.g., temperature, pH) to be successful . Therefore, the environment in which this compound is used can greatly impact its effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde typically involves the reaction of 2,4,6-trifluorobenzene with propionaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propionaldehyde is reacted with 2,4,6-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 3-(2,4,6-Trifluoro-phenyl)-propionic acid.
Reduction: 3-(2,4,6-Trifluoro-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-(2,4,6-Trifluorophenyl)-propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(2,4,6-Trifluorophenyl)-propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,4,6-Trifluorobenzaldehyde: Similar structure but lacks the propionaldehyde moiety.
Uniqueness
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is unique due to the presence of both the trifluoromethyl group and the propionaldehyde moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(2,4,6-trifluorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUMYPFBFPUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627469 |
Source


|
| Record name | 3-(2,4,6-Trifluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377084-11-2 |
Source


|
| Record name | 2,4,6-Trifluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377084-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4,6-Trifluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
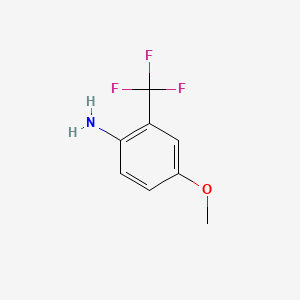
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
